molecular formula C22H24N2O8 B601466 6-Epidoxycycline CAS No. 3219-99-6

6-Epidoxycycline

Cat. No. B601466
CAS RN: 3219-99-6
M. Wt: 444.43
InChI Key:
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Epidoxycycline include a density of 1.6±0.1 g/cm3, boiling point of 762.6±60.0 °C at 760 mmHg, vapour pressure of 0.0±2.7 mmHg at 25°C, enthalpy of vaporization of 116.5±3.0 kJ/mol, flash point of 415.0±32.9 °C, and index of refraction of 1.737 .

Scientific Research Applications

  • Analysis of Impurities in Doxycycline

    6-Epidoxycycline, along with other potential impurities like 4-epidoxycycline and metacycline, has been analyzed in the context of doxycycline, a semi-synthetic antibiotic. A study developed methods using capillary electrophoresis for analyzing these impurities in doxycycline, highlighting the importance of identifying and understanding the behavior of such compounds (Schepdael et al., 1995).

  • Effects on Mitochondrial Function

    Tetracyclines like doxycycline have been shown to disturb mitochondrial function across various eukaryotic models. This disturbance is due to the impact of these antibiotics on mitochondrial translation, a result of the evolutionary relationship between mitochondria and proteobacteria (Moullan et al., 2015).

  • Impact on Cellular Metabolism and Proliferation

    Doxycycline has been observed to alter the metabolism and proliferation of human cell lines. At commonly used concentrations, doxycycline was found to shift metabolism towards a more glycolytic phenotype and slow down proliferation, indicating potential off-target effects (Ahler et al., 2013).

  • Development of Analytical Methods

    Another study focused on developing a simple HPLC method for the separation of doxycycline and its degradation products, including 6-epidoxycycline. This indicates the importance of accurate measurement and identification of such compounds in pharmaceutical analysis (Skúlason et al., 2003).

  • Antimicrobial Activity

    The antimicrobial activities of different concentrations of doxycycline were compared against primary endodontic pathogens. The study indicates the effectiveness of doxycycline in microbial inhibition, which is relevant to understanding the broader applications of its derivatives like 6-epidoxycycline (Carson et al., 2005).

  • Potential Impact on Research Applications

    Another study cautions against the extensive use of tetracyclines like doxycycline in biomedical research due to their impact on mitochondrial function and gene expression, suggesting that these effects could confound experimental results (Chatzispyrou et al., 2015).

  • 4-Epidoxycycline as an Alternative

    Research on 4-epidoxycycline, a related compound, showed its potential as an alternative to doxycycline for controlling gene expression in mice without the unwanted antibiotic side effect. This suggests a possible similar application for 6-epidoxycycline (Eger et al., 2004).

Safety And Hazards

In terms of safety and hazards, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling 6-Epidoxycycline . Personal protective equipment and chemical impermeable gloves should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

(4S,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10-,14-,15+,17+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKRLCUYIXIAHR-IPJAVASBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316717
Record name 6-Epidoxycycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Epidoxycycline

CAS RN

3219-99-6
Record name 6-Epidoxycycline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003219996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Epidoxycycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-EPIDOXYCYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK3J80P304
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
94
Citations
N Xu, J Dong, W Zhou, Y Liu, X Ai - Analytical Letters, 2019 - Taylor & Francis
… The four sorbents has similar extraction efficiencies for 6-epidoxycycline and doxycycline … of doxycycline, 4-epidoxycycline and 6-epidoxycycline were highest using C 18 as purification …
Number of citations: 11 www.tandfonline.com
W Naidong, K Verresen, R Busson, E Roets… - … of Chromatography A, 1991 - Elsevier
Isolation of doxycycline, 6-epidoxycycline and 2-acetyl-2-decarboxamidometacycline from commercial metacycline was achieved by preparative column liquid chromatography on silica …
Number of citations: 13 www.sciencedirect.com
S Croubels, H Vermeersch, P De Backer… - … of Chromatography B …, 1998 - Elsevier
Liver and muscle tissue residues of doxycycline in turkeys were determined following administration of 25 mg doxycycline·HCl/kg BW in the drinking water under field conditions. …
Number of citations: 75 www.sciencedirect.com
S Skúlason, E Ingólfsson, T Kristmundsdóttir - Journal of pharmaceutical …, 2003 - Elsevier
… its degradation products 6-epidoxycycline and metacycline … and 1.000 and 0.9994 for 6-epidoxycycline and metacycline, … and 6-epidoxycycline was 1.2 and between 6-epidoxycycline …
Number of citations: 68 www.sciencedirect.com
L Monser, F Darghouth - Journal of pharmaceutical and biomedical …, 2000 - Elsevier
… of the method for determination of tetracyclines (especially doxycycline) in the presence of degradation product was studied by spiking the tetracycline samples with 6-epidoxycycline. …
Number of citations: 92 www.sciencedirect.com
A Van Schepdael, R Kibaya, E Roets, J Hoogmartens - Chromatographia, 1995 - Springer
… During the transformation of MTC into DOX, some 6-epidoxycycline (6-EDOX) can also be formed. In solution and upon storage DOX may epimerize to 4epidoxycycline (4-EDOX). The 4-…
Number of citations: 40 link.springer.com
J Fiori, G Grassigli, P Filippi, R Gotti… - Journal of pharmaceutical …, 2005 - Elsevier
… -DAD and LC-ESI-MS methods have been developed for the analysis of doxycycline (DOX), including the identification of the related impurities metacycline (MTC) and 6-epidoxycycline …
Number of citations: 51 www.sciencedirect.com
K Dihuidi, MJ Kucharski, E Roets… - … of Chromatography A, 1985 - Elsevier
… This paper describes a method that separates OTC, 4,6-epidoxycycline (4,6EDOX), 4-EDOX, 6-EDOX, MTC and DOX.Under the conditions described, the Hamilton PRP-1 packing …
Number of citations: 41 www.sciencedirect.com
P Seth, A Stamm - Drug Development and Industrial Pharmacy, 1986 - Taylor & Francis
… HC1, methacycline HC1 and 6-epidoxycycline HC1. Necessary dilutions were made and the final dilutions of each were injected separately (Fig.lb-f). All the products were mixed …
Number of citations: 9 www.tandfonline.com
F Liu, X Zhang, Y Li, H Gao, P Ling, X Li, Q Chen… - Chromatographia, 2018 - Springer
… These tetracycline antibiotics include doxycycline, 6-epidoxycycline and tetracycline, which are difficult to identify because they are structural isomers. ESI–MS was used in combination …
Number of citations: 23 link.springer.com

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